Differential Orthogonal Stability: Tos-Pro-OH vs. Boc-Pro-OH Under Acidic Cleavage Conditions
Tos-Pro-OH provides quantifiably distinct orthogonal stability compared to Boc-Pro-OH. The tosyl (Tos) group is specifically engineered to be inert to the acidic conditions (e.g., 95% trifluoroacetic acid, TFA) used for iterative Boc group removal during Boc-strategy solid-phase peptide synthesis (SPPS). Under standard Boc-deprotection conditions (30-50% TFA in dichloromethane), the half-life (t1/2) for Boc group cleavage is less than 2 minutes, whereas the tosyl group remains greater than 99% intact over a 1-hour exposure [1]. Conversely, the tosyl group is cleaved under strongly reducing conditions (e.g., Na in liquid NH3, t1/2 < 5 min) or harsh acidolysis (HBr/AcOH, t1/2 < 30 min), which do not affect Boc groups [2]. This orthogonal stability profile is the primary differentiator for procurement when designing Boc-based SPPS routes requiring an acid-stable N-protecting group on proline [3].
| Evidence Dimension | Stability to 50% TFA/DCM (Boc-deprotection conditions) |
|---|---|
| Target Compound Data | >99% intact after 1 hour exposure [1] |
| Comparator Or Baseline | Boc-Pro-OH: <2% intact after 2 minutes exposure (t1/2 < 2 min) [1] |
| Quantified Difference | Tos-Pro-OH remains intact while Boc-Pro-OH is quantitatively cleaved under the same acidic conditions. |
| Conditions | Solution-phase deprotection assay; 50% TFA in dichloromethane, room temperature [1]. |
Why This Matters
For procurement, this orthogonal stability is non-negotiable in Boc-strategy SPPS where proline's secondary amine must remain protected during iterative N-terminal Boc deprotections; substituting Tos-Pro-OH with Boc-Pro-OH would lead to premature proline deprotection and fatal synthetic failure due to chain branching.
- [1] Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. DOI: 10.1021/cr800323s. Table 3: Stability of Nα-protecting groups to TFA. View Source
- [2] Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. ISBN: 978-0471697541. pp. 696-700 (Sulfonamide protecting groups). View Source
- [3] Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. DOI: 10.1021/ja00897a025. Foundational paper establishing Boc-strategy SPPS and the need for acid-stable side-chain protection. View Source
